アスゾナレニン

概要

説明

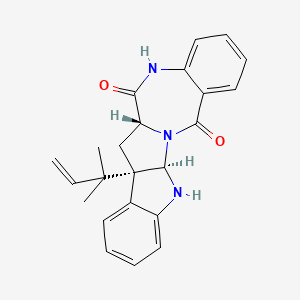

Aszonalenin is an alkaloid produced by species of the fungi Neosartorya and Aspergillus . It is a neurotoxin and belongs to the class of indole derivatives, consisting of the amino acids tryptophan and anthranilic acid . Aszonalenin carries a reverse prenyl moiety at position C3 of the indoline ring .

科学的研究の応用

Aszonalenin has several scientific research applications:

作用機序

アゾナレニンの作用機序には、特定の分子標的や経路との相互作用が含まれます。

腫瘍転移の阻害: エピアゾナレニンAは、マトリックスメタロプロテアーゼと血管内皮増殖因子の活性を阻害することで、腫瘍細胞の浸潤と転移を減少させます.

細胞シグナル伝達経路: 細胞遊走と浸潤に重要な、下流のミトゲン活性化タンパク質キナーゼ、PI3K/AKT、およびNF-κB経路のリン酸化を調節します.

6. 類似化合物の比較

アゾナレニンは、その逆プレニル部分と特定の生物学的活性のために、インドール誘導体の中でユニークなものです . 類似の化合物には、以下が含まれます。

ロクフォールチンC: Penicillium roquefortiに含まれ、類似のインドール構造を持っていますが、生物学的活性は異なります.

アマウロミン: Amauroascus種から単離され、アゾナレニンと構造的に類似していますが、薬理学的特性は異なります.

5-N-アセチルアルデエミン: Neosartorya fischeriによって産生され、独自の生物学的機能を持つ別のインドール誘導体です.

これらの化合物は、さまざまな科学的および産業的用途におけるインドール誘導体の多様性と可能性を強調しています。

生化学分析

Biochemical Properties

Aszonalenin plays a crucial role in biochemical reactions, particularly as an α-glucosidase inhibitor . This enzyme is essential in carbohydrate metabolism, and its inhibition can help manage conditions like type 2 diabetes . Aszonalenin interacts with α-glucosidase in a noncompetitive manner, differing from other inhibitors like acarbose . Additionally, Aszonalenin is derived from the condensation of tryptophan and anthranilic acid, followed by prenylation .

Cellular Effects

Aszonalenin has notable effects on various cell types and cellular processes. It influences cell function by inhibiting α-glucosidase, thereby affecting carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestines, impacting cell signaling pathways and gene expression related to glucose metabolism . Furthermore, Aszonalenin’s role in inhibiting α-glucosidase can modulate cellular metabolism, potentially offering therapeutic benefits for managing hyperglycemia .

Molecular Mechanism

The molecular mechanism of Aszonalenin involves its interaction with α-glucosidase. Aszonalenin binds to the enzyme in a noncompetitive manner, inhibiting its activity . This binding interaction prevents the enzyme from breaking down carbohydrates into glucose, thereby reducing glucose absorption . Additionally, Aszonalenin’s structure, derived from tryptophan and anthranilic acid, allows it to effectively inhibit α-glucosidase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aszonalenin have been observed over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that Aszonalenin remains stable under specific conditions, maintaining its inhibitory activity against α-glucosidase . Long-term effects on cellular function have also been noted, with sustained inhibition of α-glucosidase leading to prolonged reductions in glucose absorption .

Dosage Effects in Animal Models

The effects of Aszonalenin vary with different dosages in animal models. At lower doses, Aszonalenin effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal discomfort and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Aszonalenin is involved in specific metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of carbohydrates into glucose . This interaction can influence metabolic flux and metabolite levels, potentially offering therapeutic benefits for managing conditions like type 2 diabetes .

Transport and Distribution

Within cells and tissues, Aszonalenin is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, Aszonalenin’s localization and accumulation within specific tissues can impact its efficacy and therapeutic potential .

Subcellular Localization

Aszonalenin’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence Aszonalenin’s inhibitory activity against α-glucosidase and its overall therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aszonalenin involves the use of two recombinant prenyltransferases, AnaPT and CdpNPT . AnaPT from Neosartorya fischeri catalyzes the C3-prenylation of benzodiazepinedione, while CdpNPT from Aspergillus fumigatus catalyzes the N1-prenylation of tryptophan-containing cyclic dipeptides . These enzymes introduce prenyl moieties from opposite sides of the indoline ring system, allowing for the chemoenzymatic synthesis of four aszonalenin stereoisomers .

Industrial Production Methods: Industrial production of aszonalenin typically involves the fermentation of Neosartorya or Aspergillus species under controlled conditions. The fungi are cultured in a medium containing dextrose, malt extract, and yeast extract, and the compound is extracted and purified from the fermentation broth .

化学反応の分析

反応の種類: アゾナレニンは、酸化、還元、置換反応を含むさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 水酸化ナトリウムや炭酸カリウムなどの試薬を使用して、求核置換反応を行うことができます。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります. 例えば、アゾナレニンの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、還元は、還元されたインドリン誘導体の形成につながる可能性があります .

4. 科学研究への応用

アゾナレニンには、いくつかの科学研究への応用があります。

類似化合物との比較

Aszonalenin is unique among indole derivatives due to its reverse prenyl moiety and specific biological activities . Similar compounds include:

Roquefortine C: Found in Penicillium roqueforti, it has a similar indole structure but different biological activities.

5-N-Acetylardeemin: Produced by Neosartorya fischeri, it is another indole derivative with unique biological functions.

These compounds highlight the diversity and potential of indole derivatives in various scientific and industrial applications.

生物活性

Aszonalenin is a bioactive compound primarily derived from fungi, particularly from the genus Aspergillus. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Aszonalenin

Aszonalenin is an alkaloid that has gained attention for its diverse biological activities, including anti-inflammatory, antitumor, and glycosidase inhibition properties. It is primarily isolated from Aspergillus novofumigatus and other related fungal species. The compound has been studied for its potential applications in treating various diseases, particularly cancers and metabolic disorders.

-

NF-κB Inhibition :

- Aszonalenin and its derivatives, such as epi-aszonalenin B, have been shown to inhibit NF-κB activity. This pathway is crucial in regulating immune response and inflammation. Research indicates that aszonalenin can suppress NF-κB responsive luciferase activity induced by the ZFTA-RELA fusion protein, which is associated with ependymoma malignancies .

-

Anti-Angiogenic Activity :

- Epi-aszonalenin A (EAA), a derivative of aszonalenin, exhibits significant anti-angiogenic properties. Studies have demonstrated that EAA inhibits tumor cell migration and invasion by downregulating matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) through modulation of the MAPK and PI3K/AKT signaling pathways .

- Glycosidase Inhibition :

Table 1: Biological Activities of Aszonalenin and Derivatives

Case Studies

- Ependymoma Treatment :

- Metastatic Cancer :

特性

IUPAC Name |

10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLMMDWEIUEKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398686 | |

| Record name | ASZONALENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81797-27-5 | |

| Record name | ASZONALENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ASZONALENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。